molecular formula C8H17NO B1375270 3-Amino-1-cyclopentylpropan-1-ol CAS No. 1368875-66-4

3-Amino-1-cyclopentylpropan-1-ol

Cat. No. B1375270
M. Wt: 143.23 g/mol
InChI Key: BRILOPFSXNUUNJ-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentylpropan-1-ol (3-ACP) is an important organic compound in the field of pharmaceuticals and biochemistry. It is a cyclic amine that has been extensively studied due to its interesting physical and chemical properties. 3-ACP is a versatile compound that can be used in a variety of applications, such as in the synthesis of various drugs, in the development of new analytical methods, and in the study of biochemical and physiological effects. In

Scientific Research Applications

Intramolecular Cyclization in Organic Synthesis

  • A study by Egi, Azechi, and Akai (2009) demonstrated the intramolecular cyclizations of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols, leading to the production of substituted furans and pyrroles, which are significant in organic synthesis (Egi, Azechi, & Akai, 2009).

Asymmetric Synthesis of Biologically Active Compounds

  • Jida, Guillot, and Ollivier (2007) explored the use of Azabicyclo[3.1.0]hexane-1-ols, which can be derived from 3-Amino-1-cyclopentylpropan-1-ol, in the asymmetric synthesis of pharmacologically active products (Jida, Guillot, & Ollivier, 2007).

Applications in Molecular Recognition

  • Khanvilkar and Bedekar (2018) utilized derivatives of 3-Amino-1-cyclopentylpropan-1-ol for molecular recognition of enantiomers of acids through NMR and fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Enzymatic Transesterification in Organic Solvents

  • Kresze and Sabuni (1987) conducted experiments on the optical resolution of Conduramine Analogs by enzymatic transesterification in organic solvents, using 1-amino-2-cyclohexene-3-ols (Kresze & Sabuni, 1987).

Potential in Drug Development

  • Kobayashi et al. (2014) explored the conformational restriction of GABA transport inhibitors using derivatives of 3-Amino-1-cyclopentylpropan-1-ol, highlighting its potential in the development of novel pharmacological agents (Kobayashi et al., 2014).

properties

IUPAC Name

3-amino-1-cyclopentylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRILOPFSXNUUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-cyclopentylpropan-1-ol

CAS RN

1368875-66-4
Record name 3-amino-1-cyclopentylpropan-1-ol
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